molecular formula C17H14ClN3O3 B279428 N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE

N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE

Cat. No.: B279428
M. Wt: 343.8 g/mol
InChI Key: HSJZUAQHUTZXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-oxo-4H-quinazoline-3-carboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHOXYPHENYL)-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)ACETAMIDE: can be compared with other quinazolinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the chloro and methoxy groups can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C17H14ClN3O3

Molecular Weight

343.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H14ClN3O3/c1-24-15-7-6-11(18)8-14(15)20-16(22)9-21-10-19-13-5-3-2-4-12(13)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)

InChI Key

HSJZUAQHUTZXBA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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